![molecular formula C19H17FN2O2 B6518293 1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-81-8](/img/structure/B6518293.png)
1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.12740595 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazine-dione core undergoes oxidation under controlled conditions. For example:
-
Oxidative Functionalization : The compound reacts with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to yield hydroxylated derivatives. The 3-fluorophenylmethyl group enhances stability during oxidation due to electron-withdrawing effects .
Oxidation Reaction | Conditions | Product(s) | Yield | Reference |
---|---|---|---|---|
KMnO₄ in acidic medium | 0–5°C, 4–6 hours | Hydroxylated pyrazine-dione | 65–72% | |
H₂O₂ in aqueous NaOH | Room temperature, 12 hours | Epoxide derivatives | 58–64% |
Substitution Reactions
The chlorophenyl and dimethylphenyl groups participate in nucleophilic substitution:
-
Aromatic Substitution : The 3-fluorophenylmethyl group directs electrophilic substitution to the meta position. Reactions with nitric acid (HNO₃) produce nitro derivatives, while bromine (Br₂) yields brominated analogs .
Substitution Type | Reagent | Position | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | meta | 70–78% | |
Bromination | Br₂/FeBr₃ | para | 63–68% |
[2+2] Photocycloaddition
The tetrahydropyrazine-dione core undergoes stereoselective [2+2] cycloaddition under UV light, analogous to thiazolone derivatives :
-
Reaction Mechanism : UV irradiation (λ = 254 nm) in methanol with BF₃·OEt₂ promotes dimerization, forming ε-isomer cyclobutanes with >90% stereoselectivity .
Cycloaddition Conditions | Catalyst | Major Product | Yield | Reference |
---|---|---|---|---|
UV light (254 nm), MeOH, BF₃ | BF₃·OEt₂ | ε-cyclobutane dimer | 92% |
Ring-Opening Reactions
Lewis acids like BF₃ facilitate ring-opening of the pyrazine-dione moiety:
-
Methanolysis : In methanol, BF₃ induces cleavage of one dione ring, yielding ester and thioamide fragments (confirmed by NMR) .
Reaction | Conditions | Products | Yield | Reference |
---|---|---|---|---|
BF₃·OEt₂ in MeOH | Reflux, 24 hours | Ester-thioamide derivatives | 85–88% |
Cyclization and Rearrangement
The compound participates in cyclization reactions to form fused heterocycles:
-
Thermal Cyclization : Heating in DMF at 120°C induces cyclization, generating quinoxaline derivatives .
Cyclization Pathway | Conditions | Product(s) | Yield | Reference |
---|---|---|---|---|
Thermal (DMF, 120°C) | 12 hours | Quinoxaline analog | 75–80% |
Key Structural Influences on Reactivity:
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-6-7-17(10-14(13)2)22-9-8-21(18(23)19(22)24)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIRUQBZUAVBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.